REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][N:9]([CH:17]1[CH2:22][CH2:21][N:20]([C:23]2[N:24]([CH3:28])[CH:25]=[CH:26][N:27]=2)[CH2:19][CH2:18]1)C(=O)OC(C)(C)C>ClCCl>[CH3:8][NH:9][CH:17]1[CH2:22][CH2:21][N:20]([C:23]2[N:24]([CH3:28])[CH:25]=[CH:26][N:27]=2)[CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl methyl(1-(1-methyl-1H-imidazol-2-yl)piperidin-4-yl)carbamate
|
Quantity
|
241 mg
|
Type
|
reactant
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1CCN(CC1)C=1N(C=CN1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |